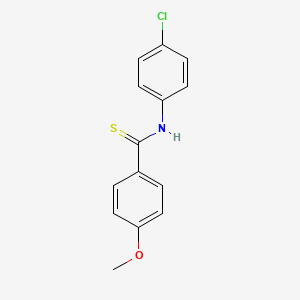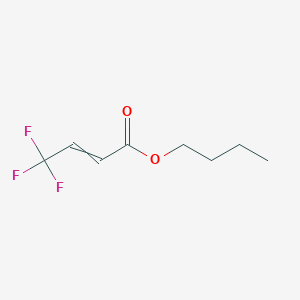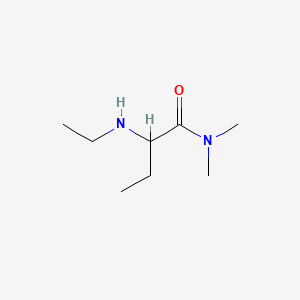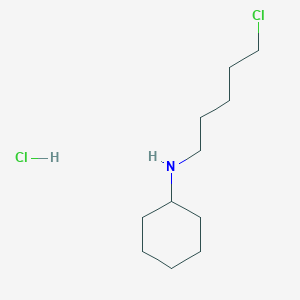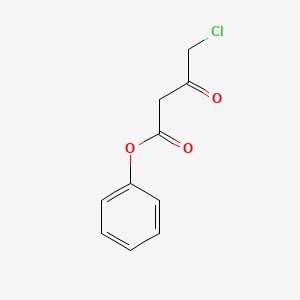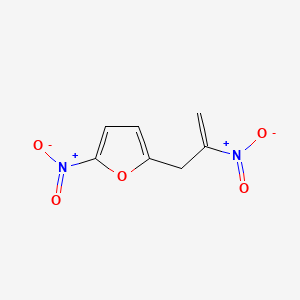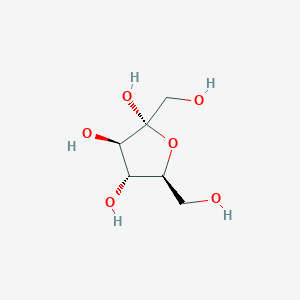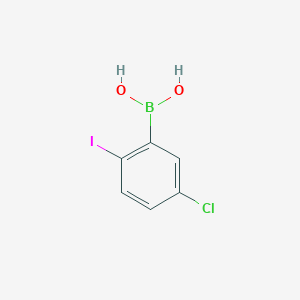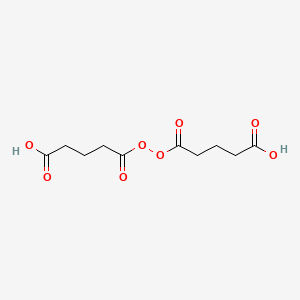
Pentanoic acid, 5,5'-dioxybis[5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] can be synthesized through the oxidation of glutaric acid derivatives. One common method involves the reaction of glutaric acid with hydrogen peroxide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of pentanoic acid, 5,5’-dioxybis[5-oxo-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5,5’-dioxybis[5-oxo-] undergoes various chemical reactions, including:
Oxidation: The peroxide bond in the compound makes it susceptible to further oxidation, leading to the formation of higher oxidation state products.
Reduction: Reduction of the peroxide bond can yield the corresponding alcohols or ketones.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) are employed.
Major Products
Oxidation: Higher oxidation state products, such as carboxylic acids or ketones.
Reduction: Alcohols or ketones.
Substitution: Esters or amides.
Scientific Research Applications
Pentanoic acid, 5,5’-dioxybis[5-oxo-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 5,5’-dioxybis[5-oxo-] involves its ability to act as an oxidizing agent. The peroxide bond can undergo homolytic cleavage, generating free radicals that can initiate various chemical reactions. These free radicals can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
Similar Compounds
Glutaric acid: A precursor in the synthesis of pentanoic acid, 5,5’-dioxybis[5-oxo-].
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Succinic acid: A related compound with a shorter carbon chain.
Uniqueness
Pentanoic acid, 5,5’-dioxybis[5-oxo-] is unique due to its peroxide bond, which imparts distinct chemical reactivity compared to other dicarboxylic acids. This unique structure makes it valuable in specific chemical reactions and applications.
Properties
CAS No. |
10195-54-7 |
|---|---|
Molecular Formula |
C10H14O8 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
5-(4-carboxybutanoylperoxy)-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14O8/c11-7(12)3-1-5-9(15)17-18-10(16)6-2-4-8(13)14/h1-6H2,(H,11,12)(H,13,14) |
InChI Key |
AZCJWTGZSWIVHV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)OOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


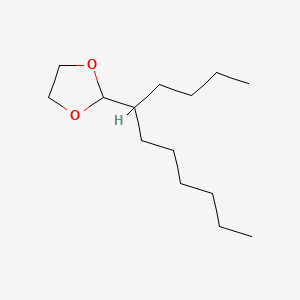
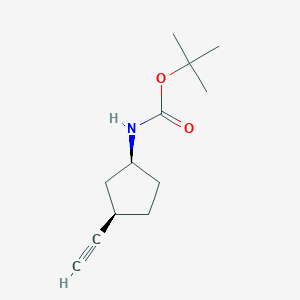
![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
![1H-Pyrrole-2-carboxylic acid, 4-(4-chlorophenyl)-3-[3-[4-[4-[[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]amino]phenyl]-1-piperazinyl]phenyl]-5-ethyl-1-methyl-](/img/structure/B15175164.png)
